molecular formula C23H38N10O7S B12617056 L-Prolyl-L-histidyl-L-seryl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithine CAS No. 915775-04-1

L-Prolyl-L-histidyl-L-seryl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithine

Cat. No.: B12617056
CAS No.: 915775-04-1
M. Wt: 598.7 g/mol
InChI Key: KIGDDDNLHVSXOO-WOYTXXSLSA-N
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Description

L-Prolyl-L-histidyl-L-seryl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithine is a peptide compound composed of five amino acids: proline, histidine, serine, cysteine, and ornithine. Peptides like this one are often studied for their potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Prolyl-L-histidyl-L-seryl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid, with its protecting group, is activated and coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is complete.

    Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, with considerations for cost and scalability.

Chemical Reactions Analysis

Types of Reactions

L-Prolyl-L-histidyl-L-seryl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to free thiols.

    Substitution: Amino acid residues can be modified through substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used for oxidation.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Various reagents, such as carbodiimides, can be used for coupling reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of cysteine residues can lead to the formation of disulfide-linked peptides.

Scientific Research Applications

    Chemistry: Studied for its unique chemical properties and reactivity.

    Biology: Investigated for its role in biological processes and interactions with proteins.

    Medicine: Explored for therapeutic potential, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Used in the development of peptide-based materials and technologies.

Mechanism of Action

The mechanism of action of L-Prolyl-L-histidyl-L-seryl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cell surface receptors to modulate signaling pathways.

    Protein-Protein Interactions: Disrupting or stabilizing interactions between proteins.

Comparison with Similar Compounds

L-Prolyl-L-histidyl-L-seryl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithine can be compared to other peptides with similar structures and functions. Some similar compounds include:

    L-Prolyl-L-histidyl-L-seryl-L-cysteinyl-L-ornithine: Lacks the diaminomethylidene group.

    L-Prolyl-L-histidyl-L-seryl-L-cysteinyl-L-lysine: Contains lysine instead of ornithine.

    L-Prolyl-L-histidyl-L-seryl-L-cysteinyl-L-arginine: Contains arginine instead of ornithine.

These comparisons highlight the unique features of this compound, such as its specific amino acid sequence and functional groups.

Biological Activity

L-Prolyl-L-histidyl-L-seryl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithine, a complex peptide compound, has garnered attention in recent years for its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is a derivative of ornithine and cysteine, featuring multiple amino acids that contribute to its functional properties. The structural complexity suggests potential interactions with various biological targets.

1. Antiviral Activity

Recent studies have shown that derivatives of cysteine exhibit notable antiviral properties. For instance, certain cysteine derivatives demonstrated higher anti-tobacco mosaic virus (TMV) activities compared to standard antiviral agents like ribavirin. In particular, compounds derived from cysteine showed significant inhibitory rates in both in vitro and in vivo settings.

CompoundInhibitory Rate (500 μg/mL)Mode of Action
Compound 351% (inactivation)Inhibits virus assembly
Compound 447% (curative)Inhibits protein synthesis
Ribavirin40% (inactivation)Standard control

These findings suggest that the incorporation of cysteine into peptide structures may enhance antiviral efficacy through mechanisms such as inhibiting viral assembly and protein synthesis .

2. Antioxidant Activity

Cysteine and its derivatives are known for their antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing cellular damage and has implications for various diseases, including neurodegenerative disorders.

3. Antifungal Activity

Research indicates that compounds similar to this compound exhibit antifungal properties against a range of phytopathogenic fungi. This broad-spectrum activity highlights the potential agricultural applications of such compounds .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Viral Assembly : Studies have demonstrated that cysteine derivatives can interfere with the assembly of viruses, thereby reducing their infectivity.
  • Oxidative Stress Reduction : The antioxidant properties of cysteine contribute to cellular protection mechanisms.
  • Immune Modulation : Certain peptides can enhance immune responses, providing additional therapeutic benefits.

Case Studies

Several case studies highlight the effectiveness of cysteine derivatives in clinical and experimental settings:

  • Study on TMV : A comparative analysis showed that specific cysteine derivatives outperformed ribavirin in inhibiting TMV, with detailed molecular docking studies revealing strong binding affinities between these compounds and viral proteins .
  • Antioxidant Efficacy : Research involving animal models demonstrated that supplementation with cysteine-containing peptides led to significant reductions in markers of oxidative stress, suggesting therapeutic potential for conditions characterized by oxidative damage.

Properties

CAS No.

915775-04-1

Molecular Formula

C23H38N10O7S

Molecular Weight

598.7 g/mol

IUPAC Name

(2S)-5-(diaminomethylideneamino)-2-[[(2R)-2-[[(2S)-3-hydroxy-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]pentanoic acid

InChI

InChI=1S/C23H38N10O7S/c24-23(25)28-6-2-4-14(22(39)40)30-21(38)17(10-41)33-20(37)16(9-34)32-19(36)15(7-12-8-26-11-29-12)31-18(35)13-3-1-5-27-13/h8,11,13-17,27,34,41H,1-7,9-10H2,(H,26,29)(H,30,38)(H,31,35)(H,32,36)(H,33,37)(H,39,40)(H4,24,25,28)/t13-,14-,15-,16-,17-/m0/s1

InChI Key

KIGDDDNLHVSXOO-WOYTXXSLSA-N

Isomeric SMILES

C1C[C@H](NC1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O

Canonical SMILES

C1CC(NC1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CCCN=C(N)N)C(=O)O

Origin of Product

United States

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